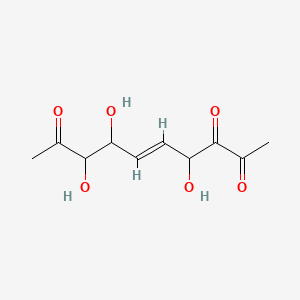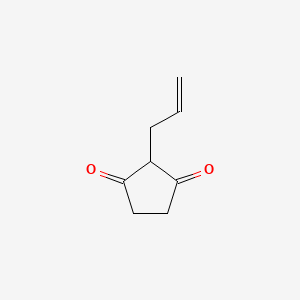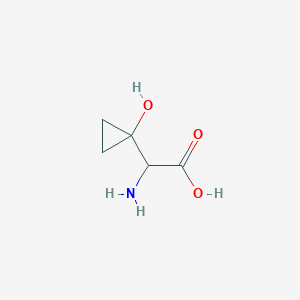
6-(1,2-dihydroxypropyl)-2-methylsulfanyl-3H-pteridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ヒドロキシ-6-(L-エリトロ-1,2-ジヒドロキシプロピル)-2-メチルチオプテリジンは、その独特な構造と特性で知られる複雑な有機化合物です。この化合物は、さまざまな生物学的プロセスで重要な役割を果たすヘテロ環式化合物であるプテリジンの誘導体です。
2. 製法
合成経路と反応条件
4-ヒドロキシ-6-(L-エリトロ-1,2-ジヒドロキシプロピル)-2-メチルチオプテリジンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次の手順が含まれます。
プテリジン核の形成: プテリジン核は、グアニジンやジヒドロキシアセトンなどの適切な前駆体を含む一連の縮合反応によって合成されます。
ヒドロキシ基とジヒドロキシプロピル基の導入: ヒドロキシ基とジヒドロキシプロピル基は、過酸化水素や四酸化オスミウムなどの試薬を使用した選択的ヒドロキシル化反応によって導入されます。
メチルチオ基の付加: メチルチオ基は、メチルチオールまたは関連する試薬を使用した求核置換反応によって組み込まれます。
工業生産方法
この化合物の工業生産は、同様の合成経路を使用する可能性がありますが、大規模生産向けに最適化されています。これには、連続フロー反応器、自動合成システム、厳格な品質管理対策の使用が含まれ、高い収率と純度が保証されます。
3. 化学反応解析
反応の種類
4-ヒドロキシ-6-(L-エリトロ-1,2-ジヒドロキシプロピル)-2-メチルチオプテリジンは、さまざまな化学反応を起こします。これには、以下が含まれます。
酸化: ヒドロキシ基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して対応するケトンまたはアルデヒドに酸化できます。
還元: この化合物は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用してジヒドロ誘導体に変換できます。
置換: メチルチオ基は、ハロアルカンやアシルクロリドなどの試薬を使用した求核置換反応によって他の官能基に置換できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、過酸化水素。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: ハロアルカン、アシルクロリド、メチルチオール。
生成される主要な生成物
酸化: ケトン、アルデヒド。
還元: ジヒドロ誘導体。
置換: 使用される試薬に応じて、さまざまな置換誘導体。
4. 科学研究への応用
4-ヒドロキシ-6-(L-エリトロ-1,2-ジヒドロキシプロピル)-2-メチルチオプテリジンは、科学研究においていくつかの用途があります。
化学: より複雑なプテリジン誘導体の合成における前駆体として使用されます。
生物学: 酵素反応や代謝経路における役割について研究されています。
医学: 潜在的な治療効果と特定の疾患のバイオマーカーとしての可能性について調査されています。
産業: 分析目的のための蛍光ラベルやインジケーターの開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pteridine Core: The pteridine core is synthesized through a series of condensation reactions involving appropriate precursors such as guanidine and dihydroxyacetone.
Introduction of the Hydroxy and Dihydroxypropyl Groups: The hydroxy and dihydroxypropyl groups are introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Addition of the Methylthio Group: The methylthio group is incorporated via a nucleophilic substitution reaction using methylthiol or related reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, methylthiol.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the development of fluorescent labels and indicators for analytical purposes.
作用機序
4-ヒドロキシ-6-(L-エリトロ-1,2-ジヒドロキシプロピル)-2-メチルチオプテリジンの作用機序は、特定の分子標的や経路との相互作用に関与しています。ヒドロキシ基とジヒドロキシプロピル基は、酵素や受容体への結合を促進し、さまざまな生化学的プロセスに影響を与えます。メチルチオ基は、化合物の活性と安定性を調節する役割も果たしている可能性があります。
6. 類似の化合物との比較
類似の化合物
4-ヒドロキシ-6-(L-エリトロ-1,2-ジヒドロキシプロピル)-2-(メチルチオ)プテリジン: 類似の構造的特徴を持つ密接に関連する化合物。
7,8-ジヒドローネオプテリン3'-トリリン酸: 独自の生物学的役割を持つ別のプテリジン誘導体。
独自性
4-ヒドロキシ-6-(L-エリトロ-1,2-ジヒドロキシプロピル)-2-メチルチオプテリジンは、独自の化学反応性と潜在的な用途をもたらす官能基の特定の組み合わせのために独特です。その独特の構造により、生物系で多様な相互作用が可能になり、研究および工業用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-(methylthio)pteridine: A closely related compound with similar structural features.
7,8-Dihydroneopterin 3’-triphosphate: Another pteridine derivative with distinct biological roles.
Uniqueness
4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine is unique due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its distinct structure allows for diverse interactions in biological systems, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
6-(1,2-dihydroxypropyl)-2-methylsulfanyl-3H-pteridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-4(15)7(16)5-3-11-8-6(12-5)9(17)14-10(13-8)18-2/h3-4,7,15-16H,1-2H3,(H,11,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMPVLRJGFJVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)SC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester](/img/structure/B12291142.png)



![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)

![2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12291182.png)
![[5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12291183.png)




![Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12291210.png)
